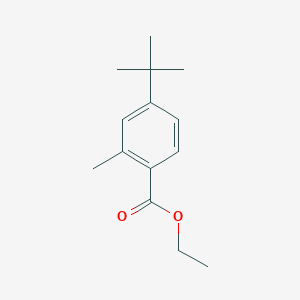
Ethyl 4-tert-butyl-2-methylbenzoate
Cat. No. B8503025
M. Wt: 220.31 g/mol
InChI Key: FDBUMUWQKFKLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09249123B2
Procedure details


To a 100 mL round bottom flask was charged with acid 101a (630 mg, 3.3 mmol) in CH2Cl2 (20 mL) was added oxalyl chloride (4.9 mL, 9.8 mmol, 2.0M solution in CH2Cl2) followed by DMF (1 drop). After the reaction was stirred at room temperature for 8 h, it was concentrated. To the residue was added Et2O (25 mL) and the mixture was concentrated. This repeated to removed any excess oxalyl chloride. The residue was dissolved in CH2Cl2 (15 mL) and EtOH (15 mL). After the reaction was stirred at room temperature for 30 min, it was concentrated. The residue was dissolved in EtOAc (15 mL) and this organic phase was washed with aqueous HCl (15 mL, 1M), H2O (15 mL), brine (15 mL), dried with Na2SO4 and concentrated. The crude 101b (660 mg, 91%) was used without further purification.




Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([CH3:14])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:15](Cl)(=O)[C:16](Cl)=O>C(Cl)Cl.CN(C=O)C>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH2:15][CH3:16])=[O:10])=[C:7]([CH3:14])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
4.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the reaction was stirred at room temperature for 8 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
it was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added Et2O (25 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to removed any excess oxalyl chloride
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in CH2Cl2 (15 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After the reaction was stirred at room temperature for 30 min
|
|
Duration
|
30 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
it was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in EtOAc (15 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
this organic phase was washed with aqueous HCl (15 mL, 1M), H2O (15 mL), brine (15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude 101b (660 mg, 91%) was used without further purification
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=O)OCC)C=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
